5'-Hydroxypiroxicam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c1-18-13(15(21)17-12-7-6-9(19)8-16-12)14(20)10-4-2-3-5-11(10)24(18,22)23/h2-8,19-20H,1H3,(H,16,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKOORANQAQKKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228171 | |
| Record name | 5'-Hydroxypiroxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77459-78-0 | |
| Record name | 5′-HydroxyPiroxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77459-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5'-Hydroxypiroxicam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077459780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Hydroxypiroxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77459-78-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 5'-HYDROXYPIROXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBG963W8BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5'-Hydroxypiroxicam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Isotopic Labeling for Research Applications
Chemical Synthesis Pathways for Reference Standard Generation
The availability of pure 5'-hydroxypiroxicam is essential for its use as a reference standard in analytical and metabolic studies. dergipark.org.tr Synthesis as a reference standard is often preferred over isolation from biological matrices due to the instability and low concentrations of metabolites in biological fluids. dergipark.org.tr Several synthetic routes have been developed for piroxicam (B610120) and its hydroxylated metabolites.
A key strategy for synthesizing monohydroxylated piroxicam metabolites, including the 5'-hydroxy derivative, involves a multi-step pathway starting with hydroxylated 2-aminopyridines. dergipark.org.tr Lombardino reported a synthesis that utilizes 2-amino-hydroxypyridines as a foundational block to construct the final metabolite structure. jcsp.org.pkdergipark.org.tr This approach builds the molecule by attaching the benzothiazine portion to the pre-hydroxylated pyridine (B92270) ring.
Another common synthetic approach involves the direct hydroxylation of the parent piroxicam molecule. This can be achieved through either chemical or enzymatic oxidation to introduce a hydroxyl group at the 5' position of the pyridyl moiety. vulcanchem.com Following hydroxylation, the product is often converted to a salt, such as hydrochloride, to improve its stability and solubility for analytical applications. vulcanchem.com
A more fundamental synthesis of the core oxicam structure starts from 1,1-dioxo-1,2-benzothiazol-3-one, commonly known as saccharin. researchgate.net In one pathway, N-methylsaccharin is reacted with 2-chloro-N-(2-pyridinyl) acetamide (B32628) to form piroxicam. sci-hub.se To generate the 5'-hydroxy metabolite, this process would be adapted to use a 2-chloro-N-(5-hydroxy-2-pyridinyl) acetamide intermediate.
| Starting Material | Key Reagents/Process | Product | Reference |
| Piroxicam | Chemical or Enzymatic Oxidation | This compound | vulcanchem.com |
| 2-Amino-hydroxypyridine | Multi-step pathway involving condensation with the benzothiazine moiety | This compound | dergipark.org.tr |
| Saccharin | Condensation with a hydroxylated pyridinyl acetamide derivative | This compound | researchgate.netsci-hub.se |
Isotopic Labeling Strategies for Mechanistic Elucidation (e.g., stable isotope tracing)
Isotopic labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolites. slideshare.netspringernature.com Both radioactive and stable isotopes have been employed in the study of piroxicam and its metabolites.
Stable Isotope Labeling (SIL) is increasingly the method of choice, offering a safer alternative to radioisotopes. Deuterium (²H or D) is a common stable isotope used for labeling. Piroxicam-d3, where three hydrogen atoms on the N-methyl group are replaced with deuterium, is commercially available and widely used as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS). sci-hub.semedchemexpress.comhpc-standards.com The use of an isotope-labeled internal standard is crucial for correcting analytical variability and matrix effects. researchgate.net
Stable isotope tracing (SIT) using isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) allows researchers to track the transformation of substrates through metabolic networks. springernature.comresearchgate.net For instance, administering ¹³C-labeled piroxicam would enable the precise tracking of its conversion to this compound and other metabolites, providing definitive evidence of the metabolic pathway. nih.gov This methodology, coupled with high-resolution mass spectrometry, is highly effective for identifying and confirming the structure of previously unknown metabolites. researchgate.net While less common for direct drug labeling, ¹⁵N can also be incorporated to study the metabolic fate of nitrogen-containing compounds.
Radiolabeling, while less common now, has also been used historically. Piroxicam was radiolabeled with tritium (B154650) (³H) in early studies to investigate its metabolism in laboratory animals, allowing for the isolation and identification of metabolites from excreta. researchgate.net
| Isotope | Labeling Strategy | Application | Reference |
| Deuterium (²H) | Piroxicam-d3 | Internal standard for quantitative mass spectrometry | sci-hub.semedchemexpress.com |
| Carbon-13 (¹³C) | Stable Isotope Tracing (SIT) | Elucidation of metabolic pathways and metabolite flux | springernature.comresearchgate.netnih.gov |
| Tritium (³H) | Radiolabeling | In vivo metabolism studies in animals | researchgate.net |
Derivatization Techniques for Enhanced Analytical Characterization
Analytical determination of this compound in biological matrices can be challenging due to its polarity and potentially low concentration. Chemical derivatization is a technique used to modify the analyte's structure to improve its properties for separation and detection. researchgate.netspectroscopyonline.com
For Gas Chromatography (GC): GC analysis requires analytes to be volatile and thermally stable. The hydroxyl group in this compound makes it non-volatile. Derivatization techniques overcome this limitation:
Silylation: This is a common method where active hydrogens, such as those in hydroxyl groups, are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) convert the polar hydroxyl group into a more volatile TMS ether, making the compound suitable for GC analysis. researchgate.netgcms.cz
Alkylation and Acylation: These reactions also serve to mask polar functional groups. Reagents such as pentafluorobenzyl bromide (PFBBr) can derivatize phenolic groups, while acylating agents like heptafluorobutyrylimidazole (HFBI) react with hydroxyl groups to form less polar and more volatile derivatives. researchgate.net These fluorinated derivatives also significantly enhance detection sensitivity with an electron capture detector (ECD). gcms.cz
For Liquid Chromatography-Mass Spectrometry (LC-MS): While this compound can be analyzed directly by LC-MS, derivatization can enhance ionization efficiency and, consequently, detection sensitivity.
Ionization Enhancement: Reagents can be used to introduce a permanently charged group or a group that is easily ionized. For hydroxyl groups, reagents like 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) and isonicotinoyl chloride (INC) have been shown to improve signal enhancement in LC-MS/MS analysis. nih.gov Dienophile reagents such as Amplifex and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) are also effective for improving the response of certain metabolites. nih.gov
For UV-Visible Spectrophotometry: Derivative spectrophotometry is an analytical technique that enhances the resolution of overlapping spectra. A first-derivative spectrophotometric method has been developed for the simultaneous quantification of piroxicam and this compound in plasma. nih.govrsc.org By measuring the first-derivative signals at the zero-crossing wavelengths of each compound, their respective concentrations in a mixture can be determined without prior chromatographic separation.
Enzymatic Biotransformation and Metabolic Pathways of 5 Hydroxypiroxicam
Primary Hydroxylation Pathway of Piroxicam (B610120) to 5'-Hydroxypiroxicam
The principal metabolic route for piroxicam in humans is hydroxylation at the 5'-position of the pyridyl ring, which results in the formation of this compound. iarc.frijpp.com This metabolite is considered the major, albeit inactive, product of piroxicam's biotransformation. mims.compharmgkb.orgnih.gov Studies in various species, including humans, rats, dogs, and monkeys, have confirmed that 5'-hydroxylation is the primary metabolic pathway. iarc.fr The resulting this compound is then either found in its free form or as a conjugate in plasma and urine. ijpp.comnih.gov In horses, this compound is the major component detected in urine following oral administration of piroxicam. nih.gov
The enzymatic conversion of piroxicam to this compound is catalyzed by the cytochrome P450 (P450) superfamily of heme-containing monooxygenases. iarc.frwikipedia.org These enzymes are primarily located in the liver and are essential for the metabolism of a vast array of xenobiotics, including many drugs. iarc.frwikipedia.org In vitro studies using human liver microsomes have demonstrated that these subcellular fractions can catalyze the 5'-hydroxylation of oxicam NSAIDs like piroxicam. nih.gov The involvement of P450 enzymes is confirmed by the inhibition of this reaction by known nonselective P450 inhibitors. nih.gov
More specifically, the hydroxylation of piroxicam is predominantly carried out by an isozyme belonging to the CYP2C subfamily. iarc.frnih.gov Extensive research has identified Cytochrome P450 2C9 (CYP2C9) as the main enzyme responsible for catalyzing the formation of this compound. mims.compharmgkb.orgnih.govnafdac.gov.ngscielo.br The significant role of CYP2C9 is underscored by the considerable interindividual variability in piroxicam metabolism, which is linked to genetic polymorphisms in the CYP2C9 gene. iarc.frnih.gov
Individuals with genetic variants such as the CYP2C92* and CYP2C93* alleles exhibit reduced CYP2C9 activity, leading to decreased metabolic clearance and consequently higher plasma concentrations of piroxicam. mims.comnih.govnafdac.gov.ng The reduction in catalytic activity due to these polymorphisms can be substantial; for instance, the CYP2C93* allele can lead to a 27-fold decrease in the intrinsic clearance for piroxicam 5'-hydroxylation in vitro. jst.go.jp This high degree of specificity makes piroxicam 5'-hydroxylation a reliable in vitro probe for CYP2C9 activity.
The enzymatic reaction of piroxicam 5'-hydroxylation catalyzed by CYP2C9 exhibits complex kinetic profiles. While some studies report standard Michaelis-Menten kinetics under specific conditions, others have observed significant substrate inhibition, where the reaction rate decreases at high substrate concentrations. nih.govresearchgate.net This atypical kinetic profile has been observed for the wild-type CYP2C91 enzyme as well as for some of its genetic variants like CYP2C93. researchgate.net However, other variants, such as CYP2C9*5, may display more typical hyperbolic kinetics without substrate inhibition. researchgate.net
The kinetic parameters for this reaction are significantly affected by genetic variations in the CYP2C9 enzyme. For example, the Leu359 variant (CYP2C93*) shows a dramatically lower maximum reaction velocity (Vmax) and a higher Michaelis constant (Km) compared to the wild-type enzyme, indicating a substantial decrease in catalytic efficiency. nih.gov Dapsone has been shown to activate CYP2C9-mediated piroxicam 5'-hydroxylation, increasing the Vmax and decreasing the Km. researcher.life
| CYP2C9 Variant | Kinetic Profile | Vmax (pmol/min/nmol P450) | Km (μM) | Reference |
|---|---|---|---|---|
| Wild-type (Ile359) | Substrate Inhibition | 408 | Not specified | nih.gov |
| Leu359 Variant | Substrate Inhibition | 19 | Higher than wild-type | nih.gov |
| Wild-type (+ Dapsone) | Activation | 0.20 | 50 | researcher.life |
| Wild-type (- Dapsone) | Biphasic | 0.08 | 183 | researcher.life |
The catalytic cycle of cytochrome P450 enzymes is dependent on the presence of specific cofactors. The hydroxylation of piroxicam by CYP2C9 requires NADPH as a cofactor. nih.gov In microsomal P450 systems, electrons are transferred from NADPH to the P450 enzyme via a partner protein, cytochrome P450 reductase (POR). wikipedia.org This transfer of electrons is essential to reduce the heme iron of the P450 enzyme, enabling the binding and activation of molecular oxygen, which is ultimately incorporated into the piroxicam molecule to form this compound. wikipedia.org
Role of Cytochrome P450 Enzymes in this compound Formation
Specificity of CYP2C Subfamily (e.g., CYP2C9) in Catalysis
Subsequent Phase II Metabolism: Glucuronidation of this compound
Following its formation via Phase I hydroxylation, this compound undergoes Phase II metabolism, primarily through conjugation with glucuronic acid to form a glucuronide conjugate. ijpp.commims.commims.com This process, known as glucuronidation, is a major pathway for increasing the water solubility of drug metabolites, thereby facilitating their elimination from the body, mainly via the urine. mims.commims.com
Studies have shown that a significant portion of a piroxicam dose is recovered in the urine as this compound, with a substantial amount of it being in the form of its glucuronide conjugate. nih.gov In one study, approximately two-thirds of the this compound recovered in urine was the glucuronide conjugate. nih.gov
| Metabolite | Percentage of Dose Recovered in Urine | Reference |
|---|---|---|
| Total this compound | 25.2% | nih.gov |
| This compound Glucuronide | 17.2% (of total dose) | nih.gov |
In Vitro Models for Biotransformation Studies
The metabolic pathways of piroxicam, particularly the formation of this compound, have been elucidated using a variety of in vitro models. These systems allow for detailed investigation of enzymatic reactions under controlled laboratory conditions.
Human Liver Microsomes : These are vesicles of the endoplasmic reticulum isolated from liver tissue and are a rich source of cytochrome P450 enzymes. nih.gov They are a standard model for studying Phase I drug metabolism and have been used to investigate the kinetics and enzyme specificity of piroxicam 5'-hydroxylation. nih.govnih.gov
Recombinant Human P450 Enzymes : This technique involves expressing a single human P450 enzyme, such as CYP2C9, in a host system like yeast, insect cells, or bacteria. researchgate.netnih.govnih.gov This allows for the precise study of that specific enzyme's catalytic activity towards a substrate without interference from other enzymes. researchgate.netnih.gov
Franz Diffusion Cells : While primarily used for assessing transdermal drug delivery, these cells, fitted with artificial or biological membranes, can be employed in vitro to study the permeation and release of drugs and their metabolites from various formulations. scitechnol.comresearchgate.net
Use of Liver Microsomes and S9 Fractions
Liver microsomes and S9 fractions are indispensable tools in the in vitro study of drug metabolism. bioivt.com Microsomes are vesicular fragments of the endoplasmic reticulum, rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. mdpi.com The S9 fraction is a supernatant obtained from a liver homogenate and contains both the microsomal and cytosolic fractions. wikipedia.org This means that in addition to the Phase I enzymes found in microsomes, the S9 fraction also contains a variety of Phase II cytosolic enzymes, such as sulfotransferases and N-acetyltransferases. nih.govfda.gov
The investigation into piroxicam's metabolism has utilized these subcellular fractions to elucidate the formation of this compound. Studies have shown that human liver microsomes catalyze the 5'-hydroxylation of piroxicam. capes.gov.br The S9 fraction, with its broader enzymatic content, allows for the investigation of both Phase I and subsequent Phase II conjugation reactions. mdpi.comnih.gov For instance, after the initial hydroxylation of piroxicam to this compound by CYP enzymes in the microsomal component of the S9 fraction, the cytosolic enzymes present can further metabolize the compound. nih.gov
The use of these fractions allows researchers to determine key metabolic parameters. For example, by incubating piroxicam with liver microsomes or S9 fractions and analyzing the formation of this compound over time, the rate of metabolism can be quantified. researchgate.net These in vitro systems are foundational for characterizing the metabolic profile of a drug candidate and identifying the primary enzymes responsible for its biotransformation. bioivt.commdpi.com
Table 1: Comparison of Liver Subcellular Fractions for In Vitro Metabolism Studies
| Feature | Liver Microsomes | Liver S9 Fraction |
| Enzyme Content | Enriched in Phase I enzymes (e.g., CYPs, FMOs) and UGTs. bioivt.comfda.gov | Contains both microsomal (Phase I) and cytosolic (Phase II) enzymes. wikipedia.orgnih.gov |
| Primary Use | Studying Phase I oxidation and glucuronidation reactions. fda.gov | Investigating both Phase I and a wider range of Phase II metabolic pathways. nih.gov |
| Preparation | Requires further centrifugation of the S9 fraction. bioivt.com | Supernatant from the 9000g centrifugation of a liver homogenate. wikipedia.org |
| Complexity | Simpler system, focused on specific enzymatic activities. | More complex, providing a broader overview of hepatic metabolism. nih.gov |
Recombinant Enzyme Systems for Specificity Determination
To pinpoint the exact enzymes responsible for a specific metabolic conversion, researchers turn to recombinant enzyme systems. bioivt.com These systems involve expressing a single, specific drug-metabolizing enzyme, often a particular CYP isozyme, in a cellular system that does not naturally produce it (e.g., insect cells or bacteria). This allows for the study of that enzyme's activity in isolation.
In the case of this compound formation, studies using recombinant human CYP enzymes have been instrumental. Research has demonstrated that CYP2C9 is the primary enzyme involved in the metabolism of piroxicam to its major inactive metabolite, this compound. nih.govscielo.br While other CYP enzymes may play a minor role, the contribution of CYP2C9 is predominant. pharmgkb.org
The use of recombinant enzymes allows for the determination of kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the specific interaction between a drug and an enzyme. bioivt.com This information is critical for predicting the potential for drug-drug interactions. For example, if two drugs are both primarily metabolized by CYP2C9, co-administration could lead to competitive inhibition, resulting in altered drug levels and potential toxicity.
Table 2: Role of Recombinant CYP Isozymes in Piroxicam Metabolism
| Recombinant Enzyme | Role in Piroxicam 5'-Hydroxylation | Significance |
| CYP2C9 | Major enzyme responsible for the formation of this compound. nih.govscielo.br | Polymorphisms in the CYP2C9 gene can lead to significant interindividual variability in piroxicam metabolism. nih.gov |
| Other CYPs | May have minor contributions to the 5'-hydroxylation of piroxicam. | Their roles are generally considered secondary to that of CYP2C9. |
Cellular and Subcellular Assays
Cellular and subcellular assays are fundamental in studying the metabolic fate of compounds like this compound. pharmaron.com These assays can range from using whole cells, such as primary hepatocytes, to isolated subcellular fractions like microsomes and cytosol. abcam.com
Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors in a physiologically relevant environment. europa.eu They can provide a comprehensive picture of a compound's metabolism, including uptake, biotransformation, and efflux.
Subcellular assays, utilizing fractions like microsomes and S9, allow for a more targeted investigation of specific metabolic pathways. bioivt.com For example, incubating a compound with microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) specifically assesses Phase I metabolism. oecd.org The formation of metabolites is typically monitored using analytical techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). plos.org
Metabolism assays can be designed to measure various endpoints, such as the rate of substrate depletion, the rate of metabolite formation, or enzyme activity. promega.comabcam.com For this compound, these assays would focus on quantifying its formation from the parent drug, piroxicam.
Comparative Metabolism Across Research Species (In vitro models only)
Comparative in vitro metabolism studies are essential in preclinical drug development. fda.gov They aim to determine if the metabolic profile of a drug in laboratory animal species used for toxicological testing is representative of its metabolism in humans. europa.eunih.gov Significant differences in metabolic pathways between species can impact the translation of toxicity and efficacy data from animals to humans.
In vitro systems such as primary hepatocytes and liver microsomes from different species (e.g., rat, mouse, dog, monkey, and human) are commonly used for these comparisons. fda.govmdpi.com By incubating the drug with these systems, researchers can identify and quantify the metabolites formed in each species.
While specific comparative data on the in vitro metabolism of this compound across a wide range of research species is not extensively detailed in the provided search results, the principle of species differences in drug metabolism is well-established. researchgate.net For instance, the activity and substrate specificity of CYP enzymes can vary significantly between species. nih.gov It has been noted that species diversity exists in the amount and formation rate of piroxicam metabolites. researchgate.net Such studies are crucial to ensure that the animal models used in safety assessments are exposed to the same major human metabolites, thus providing a relevant toxicological evaluation. europa.eu
Table 3: Common In Vitro Models for Comparative Metabolism Studies
| In Vitro Model | Advantages |
| Primary Hepatocytes | Considered the most representative in vitro system for predicting in vivo metabolites. europa.eu |
| Liver Microsomes | Useful for evaluating Phase I metabolism and glucuronidation. fda.gov |
| Liver S9 Fraction | Contains both Phase I and a broader range of Phase II enzymes. fda.gov |
| Recombinant Enzymes | Allows for the study of specific enzyme contributions to metabolism. bioivt.com |
Advanced Analytical Chemistry Techniques for 5 Hydroxypiroxicam Research
Chromatographic Separation Methods
Chromatographic techniques are fundamental for separating 5'-Hydroxypiroxicam from its parent drug, Piroxicam (B610120), and other matrix components in biological samples.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound in various biological matrices such as plasma, urine, and bile. iarc.frnih.gov These methods typically utilize reversed-phase columns and ultraviolet (UV) detection for quantification. nih.govnih.gov
Several studies have developed and validated HPLC methods for the simultaneous determination of Piroxicam and this compound. researchgate.netnih.gov These methods often involve a simple liquid-liquid extraction or an extractionless procedure to prepare the sample, followed by chromatographic separation. nih.govscielo.br The mobile phases commonly consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer at a specific pH. researchgate.netjournalofbabylon.com
One study reported an extractionless HPLC method with UV detection at 330 nm for the simultaneous determination of Piroxicam and this compound in human plasma and urine. nih.gov The separation was achieved on a C18 Spherisorb column at 40°C with a mobile phase of acetonitrile and 0.1 M sodium acetate (B1210297) (33:67, v/v, pH 3.3). nih.gov The retention times were 2.2 minutes for this compound and 2.6 minutes for Piroxicam. nih.gov Another method utilized a C10CN reversed-phase column with a mobile phase of acetonitrile-water-sodium dihydrogenphosphate solution. nih.gov
The choice of mobile phase composition is critical for achieving efficient separation. scielo.br For instance, a mobile phase of 70% 0.1 M phosphate (B84403) buffer (pH 3.2) and 30% acetonitrile has been shown to be effective. scielo.br In another study, a mobile phase of acetonitrile and aqueous trifluoroacetic acid (0.05%) in a 62:38 ratio was used with a CNW C18 RP column. researchgate.net
The sensitivity of HPLC methods can vary, with some methods demonstrating a detection limit of 50 ng/ml for both Piroxicam and its metabolites. nih.gov However, in some cases, HPLC analysis of plasma samples was effective for quantifying Piroxicam but not sensitive enough to detect this compound in all samples, suggesting that more sensitive techniques like mass spectrometry may be necessary for accurate quantification of the metabolite. scielo.brscielo.br
Table 1: Examples of HPLC Methodologies for this compound Analysis
| Stationary Phase | Mobile Phase | Detection Wavelength | Retention Time (this compound) | Reference |
|---|---|---|---|---|
| C18 Spherisorb | Acetonitrile:0.1 M Sodium Acetate (33:67, v/v), pH 3.3 | 330 nm | 2.2 min | nih.gov |
| C10CN Reversed-Phase | Acetonitrile-Water-Sodium Dihydrogenphosphate | Not Specified | Not Specified | nih.gov |
| Not Specified | 0.1 M Phosphate Buffer (pH 3.2):Acetonitrile (7:3) | 330 nm | ~12 min | scielo.brscielo.br |
| CNW C18 RP | Acetonitrile:Aqueous Trifluoroacetic Acid (0.05%) (62:38) | 353 nm | Not Specified | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Identification and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for the simultaneous determination of Piroxicam and this compound, especially at low concentrations in complex biological matrices like plasma and saliva. nih.gov This technique has been suggested as a more effective method for quantifying this compound when HPLC-UV methods fall short. scielo.brscielo.br
A rapid and sensitive LC-MS/MS method was developed and validated for the simultaneous determination of both compounds in human plasma and saliva. nih.gov The chromatographic separation was performed on a LiChroCART 125-4 RP Select-B Sorbent C18 column with a mobile phase of methanol and 2% phosphoric acid (pH 2.7) (70:30, v/v). nih.gov The total run time was a mere 4 minutes. nih.gov This method demonstrated a lower limit of quantification (LLOQ) for this compound of 1.2 ng/mL in plasma and 0.15 ng/mL in saliva. nih.gov
Another LC-MS/MS method for the determination of Piroxicam, meloxicam, and tenoxicam (B611289) in human plasma utilized a Sunfire column with a mobile phase of methanol and 15 mM ammonium (B1175870) formate (B1220265) (pH 3.0) (60:40, v/v). nih.gov Detection was performed using a mass spectrometer with an electrospray ionization source in multiple-reaction-monitoring (MRM) mode. nih.gov While this study did not specifically focus on this compound, the methodology is relevant and adaptable.
The use of LC-MS/MS has been highlighted as a potential solution to overcome the limitations of HPLC in detecting low concentrations of this compound. scielo.br
Spectroscopic Characterization for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for its quantification, often in conjunction with chromatographic methods.
Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectrophotometry
UV-Vis spectrophotometry is a common detection method in HPLC for quantifying this compound. The compound exhibits absorbance maxima that are indicative of its conjugated aromatic systems. vulcanchem.com Piroxicam has an absorbance maximum at 333 nm, while this compound's maximum is at 340 nm. Due to the significant overlap of their spectra, direct UV/Vis absorbance measurements for simultaneous determination are challenging.
To overcome this spectral overlap, derivative spectrophotometry, specifically the zero-crossing first-derivative technique, has been successfully employed. researchgate.netnih.gov This method allows for the simultaneous quantification of Piroxicam and this compound in plasma without a prior separation step. researchgate.netnih.govcapes.gov.br
In one such method, after direct extraction from plasma, the first-derivative signals were measured at 337.0 nm for Piroxicam and 327.0 nm for this compound (the zero-crossing wavelength for Piroxicam). nih.gov This method was linear up to 8.0 mg/L for this compound with a limit of quantification of 0.56 mg/L. nih.gov Another study using a similar technique measured the first derivative values at 343.5 nm for Piroxicam and 332.5 nm for this compound. nih.govcapes.gov.br
Table 2: UV-Vis and Derivative Spectrophotometry Data for this compound
| Technique | Wavelength (nm) | Application | Reference |
|---|---|---|---|
| UV-Vis Spectrophotometry | 340 (Absorbance Maximum) | Quantification | |
| First-Derivative Spectrophotometry | 327.0 (Zero-Crossing) | Simultaneous determination with Piroxicam | nih.gov |
| First-Derivative Spectrophotometry | 332.5 | Simultaneous determination with Piroxicam | nih.govcapes.gov.br |
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive identification of metabolites like this compound. It provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule. The parent ion peak for the free base of this compound is observed at m/z 347.3. vulcanchem.com This precise mass is crucial for distinguishing it from other potential metabolites and endogenous compounds. HRMS, often coupled with liquid chromatography, offers a sensitive and reliable method for detecting and quantifying trace-level compounds in complex matrices.
Method Development and Validation Parameters for Research Use
Method development for this compound analysis aims to create a reliable and reproducible procedure for its quantification in various biological matrices. Validation is performed according to established guidelines to demonstrate that the analytical method is suitable for its intended purpose. researchgate.netresearchgate.net This includes assessing selectivity, sensitivity, precision, accuracy, and the effectiveness of sample preparation. researchgate.net
Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest, this compound, in the presence of other components, such as the parent drug piroxicam, endogenous matrix components, or other metabolites. researchgate.net Sensitivity refers to the lowest concentration of the analyte that can be reliably measured, typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). researchgate.net
Several chromatographic and spectrophotometric techniques have been optimized to enhance selectivity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly selective and sensitive technique for the analysis of this compound. nih.gov Optimization involves the selection of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which provides excellent selectivity. Sensitivity is enhanced by optimizing ion source parameters and using efficient chromatographic separation. A validated LC-MS/MS method demonstrated a lower limit of quantification (LLOQ) of 1.2 ng/mL for this compound in human plasma and 0.15 ng/mL in saliva. nih.gov
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For HPLC-UV methods, selectivity is achieved by optimizing the mobile phase composition, stationary phase (column), and detection wavelength. researchgate.netjcsp.org.pk Researchers have evaluated various C18 columns and mobile phases, such as a mixture of acetonitrile and an aqueous trifluoroacetic acid solution (62:38 v/v), to achieve good separation between piroxicam and this compound. researchgate.netjcsp.org.pk The detection wavelength is a critical parameter; wavelengths between 330 nm and 370 nm have been assessed, with 353 nm being selected in one study for providing better peak resolution and sensitivity. researchgate.net While effective, HPLC-UV methods may lack the sensitivity required to detect very low concentrations of the metabolite. scielo.br
Derivative Spectrophotometry: This technique enhances selectivity by calculating the derivative of the absorption spectrum. It can resolve spectral overlap between this compound and piroxicam without a prior separation step. nih.govresearchgate.net A first-derivative spectrophotometric method allowed for the simultaneous determination of both compounds by measuring signals at zero-crossing wavelengths (337.0 nm for piroxicam and 327.0 nm for this compound). nih.gov This method yielded a quantification limit of 0.56 mg/L (560 ng/mL) for this compound in plasma. nih.gov
The following table summarizes key parameters optimized for enhancing selectivity and sensitivity in various analytical methods.
| Parameter | HPLC-UV | LC-MS/MS | First-Derivative Spectrophotometry |
| Stationary Phase | CNW C18 RP (250 mm × 4.6 mm, 5 µm) researchgate.netjcsp.org.pk | LiChroCART 125-4 RP Select-B Sorbent C18 nih.gov | Not Applicable (measurement after extraction) nih.gov |
| Mobile Phase | Acetonitrile and 0.05% trifluoroacetic acid (62:38 v/v) researchgate.netjcsp.org.pk | Methanol and 2% phosphoric acid (pH 2.7) (70:30, v/v) nih.gov | Not Applicable nih.gov |
| Flow Rate | 1.0 mL/min researchgate.netjcsp.org.pk | 1.0 mL/min nih.gov | Not Applicable nih.gov |
| Detection | UV at 353 nm researchgate.net | Tandem Mass Spectrometry (MRM mode) nih.gov | First-derivative signal at 327.0 nm nih.gov |
| LOD/LOQ | LOQ: 22 ng/mL (in plasma) researchgate.net | LOQ: 1.2 ng/mL (in plasma) nih.gov | LOQ: 0.56 mg/L (560 ng/mL) nih.gov |
Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. accuracyresearch.comlabtestsonline.org.uk It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov Accuracy refers to the closeness of the test results obtained by the method to the true value. accuracyresearch.comlabtestsonline.org.uk It is often determined through recovery studies by analyzing samples spiked with a known amount of the analyte. scispace.com
Validation studies for analytical methods quantifying this compound report on these crucial parameters to ensure the reliability of the data.
Precision: For a validated HPLC/UV method, the intra-day and inter-day precision for this compound were found to be within acceptable limits, demonstrating the method's reproducibility. researchgate.net Similarly, an LC-MS/MS method for psychoactive drugs reported intra- and inter-day precisions ranging from 0.8% to 8.8% (RSD), which is a common target for bioanalytical methods. nih.gov
Accuracy: Accuracy is typically evaluated by calculating the percentage recovery of the analyte from the matrix. In one study, the absolute recovery for this compound using a derivative spectrophotometry method was 90.3%. researchgate.net For HPLC methods, good recoveries ranging from 98.0% to 99.8% have been reported for the parent compound, piroxicam, indicating high accuracy of the extraction and analytical procedure. researchgate.netscispace.com An LC-MS/MS method validation reported accuracy values between 93.0% and 109.7%. nih.gov
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. For a simultaneous HPLC-UV determination, the method was linear for this compound over a concentration range of 22–2,500 ng/mL. researchgate.net A first-derivative spectrophotometry method showed linearity up to 8.0 mg/L. nih.gov
The table below presents validation parameters from a representative study on this compound analysis.
| Validation Parameter | Result | Reference |
| Linearity Range (Plasma) | 22–2,500 ng/mL | researchgate.net |
| Correlation Coefficient (r) | > 0.99 | researchgate.net |
| Accuracy (Recovery) | 90.3% | researchgate.net |
| Intra-day Precision (RSD) | < 15% | researchgate.net |
| Inter-day Precision (RSD) | < 15% | researchgate.net |
| Limit of Quantification (LOQ) | 22 ng/mL | researchgate.net |
The goal of sample preparation is to isolate this compound from complex biological matrices like plasma, urine, or saliva, remove interfering substances, and concentrate the analyte before analysis. researchgate.netjcsp.org.pk The choice of technique depends on the nature of the sample, the analyte's properties, and the analytical method used.
Protein Precipitation (PPT): This is a simple and rapid method used primarily for plasma samples. It involves adding a precipitating agent, such as acetonitrile or trichloroacetic acid, to denature and remove proteins. researchgate.netnih.gov The supernatant containing the analyte is then collected for analysis.
Liquid-Liquid Extraction (LLE): LLE is a common technique that separates compounds based on their relative solubilities in two different immiscible liquids. For this compound, diethyl ether has been shown to be an effective extraction solvent for separating the compound from plasma. researchgate.netjcsp.org.pkresearchgate.net The pH of the aqueous phase is often adjusted to ensure the analyte is in its less-ionized form to facilitate its transfer into the organic solvent. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized version of LLE that offers high recovery and enrichment factors with low solvent consumption. nih.gov The method involves the rapid injection of a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., methanol) into the aqueous sample. This creates a cloudy solution where the analyte is extracted into fine droplets of the extraction solvent, which are then collected by centrifugation. nih.gov
Enzymatic Hydrolysis: this compound can be excreted in urine as a glucuronide conjugate. To measure the total concentration, a deconjugation step is required prior to extraction. This is typically achieved through enzymatic hydrolysis using β-glucuronidase/aryl sulphatase at an optimized pH and temperature (e.g., pH 5.0 at 56°C for 6 hours). nih.govnih.gov
A comparative overview of extraction techniques is provided in the table below.
| Technique | Principle | Common Matrix | Advantages | Key Considerations |
| Protein Precipitation | Denaturation and removal of proteins using a solvent or acid. researchgate.net | Plasma | Simple, fast. | Less clean extract compared to LLE, potential for ion suppression in MS. researchgate.netnih.gov |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. jcsp.org.pk | Plasma, Urine | Cleaner extracts, good recovery. | Requires larger volumes of organic solvents. jcsp.org.pkresearchgate.net |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Use of a disperser solvent to create an emulsion for rapid extraction into a small volume of solvent. nih.gov | Urine | Rapid, low solvent use, high enrichment factor. | Selection of appropriate extraction and disperser solvents is critical. nih.gov |
| Enzymatic Hydrolysis | Cleavage of glucuronide conjugates to release the free analyte. nih.gov | Urine | Allows for the determination of total metabolite concentration. | Requires incubation time and specific enzyme conditions (pH, temperature). nih.govnih.gov |
Computational and Theoretical Investigations of 5 Hydroxypiroxicam
Molecular Docking Studies of Enzyme-Metabolite Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.com This method is instrumental in understanding how 5'-Hydroxypiroxicam interacts with biological targets, particularly metabolic enzymes.
While direct and extensive molecular docking studies specifically on this compound are not widely published, inferences can be drawn from the extensive research on its parent compound, piroxicam (B610120). For instance, studies on piroxicam's interaction with serum albumins, such as bovine serum albumin (BSA), have revealed binding within specific hydrophobic pockets. nih.gov It is plausible that this compound, with its added hydroxyl group, would exhibit altered binding affinity and orientation within these pockets due to the potential for additional hydrogen bonding.
Molecular docking simulations are crucial for elucidating the binding modes of substrates or inhibitors within enzyme active sites. openaccessjournals.com The binding interactions typically involve a combination of non-covalent forces, including hydrophobic interactions and hydrogen bonds. researchgate.net For this compound, the hydroxyl group introduces a new potential hydrogen bond donor/acceptor, which could significantly influence its interaction with amino acid residues like aspartate, histidine, and glutamine within an enzyme's active site. researchgate.net
To visualize potential interactions, a hypothetical docking scenario of this compound within an enzyme active site can be considered. The following table outlines the types of interactions that could be expected based on the chemical nature of the molecule.
| Interaction Type | Potential Interacting Residues (Examples) | Role of this compound Moiety |
| Hydrogen Bonding | Asp, Glu, Gln, His | The hydroxyl group on the pyridyl ring can act as a hydrogen bond donor or acceptor. The sulfonamide and amide groups also participate in hydrogen bonding. |
| Hydrophobic Interactions | Leu, Val, Ile, Phe | The benzothiazine ring and the pyridyl ring can engage in hydrophobic interactions with nonpolar residues. |
| π-π Stacking | Phe, Tyr, Trp, His | The aromatic rings of this compound can stack with the aromatic side chains of amino acids. |
| Electrostatic Interactions | Asp, Glu, Arg, Lys | The partially charged atoms in the molecule can interact with charged residues in the enzyme active site. |
These predicted interactions, derived from the principles of molecular docking, provide a framework for understanding the molecular basis of this compound's biological activity and subsequent metabolism. Further dedicated docking studies are necessary to validate these hypotheses and to fully characterize its binding profile with various enzymes.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are powerful tools for investigating the electronic structure and reactivity of molecules, providing data that is often difficult to obtain through experimental means alone. rsdjournal.org These methods, such as Density Functional Theory (DFT), have been applied to the parent drug piroxicam and its class of compounds, the oxicams, offering insights that can be extended to its metabolites like this compound. elmergib.edu.lyresearchgate.net
The electronic properties of a molecule, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are key determinants of its chemical reactivity. For this compound, the introduction of a hydroxyl group to the pyridyl ring of piroxicam is expected to alter these properties. A comparative analysis of the electronic structures of piroxicam and its metabolites can help in identifying the most reactive species.
Quantum chemical methods can be used to calculate various reactivity descriptors. For example, the global electrophilicity index (ω) can indicate the susceptibility of a molecule to nucleophilic attack. Such analyses can help in predicting the potential for further metabolic transformations or interactions with biological macromolecules.
The table below presents a conceptual summary of the expected impact of the 5'-hydroxylation on the electronic properties of piroxicam, based on general chemical principles and findings for similar compounds.
| Electronic Property | Piroxicam | Expected Change in this compound | Rationale |
| Electron Density | The pyridyl ring is relatively electron-deficient. | Increased electron density on the pyridyl ring, particularly at the ortho and para positions relative to the hydroxyl group. | The hydroxyl group is an electron-donating group through resonance. |
| HOMO Energy | Likely to increase. | The electron-donating hydroxyl group generally raises the energy of the highest occupied molecular orbital. | |
| LUMO Energy | Minor change, may slightly increase or decrease depending on the overall electronic effect. | The effect on the lowest unoccupied molecular orbital is less direct. | |
| HOMO-LUMO Gap | Likely to decrease. | A smaller energy gap between the HOMO and LUMO often correlates with higher reactivity. |
These theoretical predictions underscore the importance of quantum chemical calculations in understanding the intrinsic chemical nature of this compound. Such studies can guide further experimental work on its metabolism and potential biological effects.
In Silico Prediction of Metabolic Pathways and Soft Spots
In silico tools for metabolism prediction have become indispensable in drug discovery and development, offering a means to forecast metabolic pathways and identify "soft spots" – the sites on a molecule most susceptible to metabolic transformation. admescope.comresearchgate.net These predictive models can be knowledge-based expert systems or use machine learning and pseudo-docking approaches. optibrium.com
For this compound, its very existence is a product of metabolism, with the 5'-position on the pyridyl ring being a primary metabolic soft spot of the parent drug, piroxicam. The formation of this compound is a well-documented phase I metabolic reaction. nih.gov In silico systems can predict such transformations with a certain degree of accuracy. moldiscovery.com
Beyond its formation, in silico tools can predict the subsequent metabolic fate of this compound. These predictions can encompass both phase I and phase II metabolic reactions. moldiscovery.com For instance, the newly introduced hydroxyl group in this compound presents a likely site for phase II conjugation reactions, such as glucuronidation. Indeed, a significant portion of this compound is excreted as its glucuronide conjugate. nih.gov
The table below outlines the potential metabolic transformations of this compound as could be predicted by in silico software, along with the likely enzymes involved.
| Metabolic Reaction Type | Predicted Transformation | Potential Metabolite | Predicted Enzyme Family |
| Phase I | Further oxidation of the pyridyl ring | Dihydroxy-piroxicam derivatives | Cytochrome P450 (CYP) |
| Phase I | N-demethylation of the benzothiazine ring | N-demethyl-5'-hydroxypiroxicam | Cytochrome P450 (CYP) |
| Phase II | Glucuronidation of the 5'-hydroxyl group | This compound-glucuronide | UDP-glucuronosyltransferases (UGT) |
| Phase II | Sulfation of the 5'-hydroxyl group | This compound-sulfate | Sulfotransferases (SULT) |
In silico prediction tools can provide a comprehensive overview of potential metabolites, which is invaluable for guiding experimental metabolite identification studies. europa.eumdpi.com The accuracy of these predictions continues to improve as algorithms become more sophisticated and are trained on larger datasets of experimental metabolic data.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.govdovepress.com By simulating the movements of atoms and molecules, MD can provide detailed insights into the conformational flexibility and structural dynamics of compounds like this compound. nih.govmdpi.com
The conformational landscape of a molecule can significantly influence its biological activity, including its ability to bind to enzymes and receptors. MD simulations can explore the accessible conformations of this compound in different environments, such as in aqueous solution or within a protein binding site. nih.gov
The following table summarizes key parameters that can be obtained from an MD simulation of this compound and their implications.
| MD Simulation Parameter | Description | Potential Insights for this compound |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures over time. | Provides information on the structural stability and conformational changes of the molecule. |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Can indicate whether the molecule adopts a more folded or extended conformation. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference atom. | Can reveal details about the solvation shell and specific interactions with water molecules, particularly around the hydroxyl group. |
| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds over the course of the simulation. | Can identify the preferred torsional angles and the flexibility of different parts of the molecule. |
MD simulations can thus provide a dynamic picture of this compound, complementing the static views offered by methods like molecular docking. This information is crucial for a comprehensive understanding of its structure-function relationships.
Mechanistic Studies of 5 Hydroxypiroxicam in Biochemical Pathways in Vitro/in Silico
Investigations into Enzyme Modulation by 5'-Hydroxypiroxicam (e.g., inhibition, activation of other enzymes)
The primary interaction of this compound with enzymatic pathways is centered on its formation from the parent drug, piroxicam (B610120). In vitro studies have conclusively identified the cytochrome P450 enzyme, specifically the CYP2C9 isoform, as the principal catalyst for the 5'-hydroxylation of piroxicam. nih.govnafdac.gov.ng This metabolic process is the main route of piroxicam biotransformation. iarc.fr The resulting metabolites of piroxicam, including this compound, are reported to have little to no anti-inflammatory activity. nih.govnafdac.gov.ngiarc.fr
While the formation of this compound is a well-documented interaction with CYP2C9, there is limited direct evidence of this compound itself acting as a significant modulator (inhibitor or activator) of other enzymes. The focus of research has predominantly been on the metabolism of piroxicam. However, the kinetics of piroxicam's conversion to this compound can be influenced by competitive inhibitors. For instance, tenoxicam (B611289), another oxicam nonsteroidal anti-inflammatory drug (NSAID), competitively inhibits the 5'-hydroxylation of piroxicam, and vice-versa, suggesting both substrates compete for the same active site on the CYP2C subfamily of enzymes. nih.govcapes.gov.br This indicates that the enzyme's active site is occupied during the metabolism of these drugs, which is a form of transient, competitive inhibition.
Studies have shown that certain H2 receptor antagonists, like cimetidine (B194882) and nizatidine, can cause a mild inhibition of piroxicam metabolism, as evidenced by a statistically significant decrease in the ratio of this compound to piroxicam in plasma. gla.ac.uk This suggests these compounds bind with low affinity to the CYP isoenzyme responsible for piroxicam metabolism, thereby slightly reducing the formation of its hydroxylated metabolite. gla.ac.uk
Interaction with Cellular Components in Defined Experimental Systems
The metabolism of piroxicam to this compound has been extensively studied in various in vitro systems, which provide controlled environments to investigate specific biochemical interactions.
Human Liver Microsomes (HLMs): HLMs are a standard in vitro tool containing a rich complement of drug-metabolizing enzymes, including cytochrome P450s. xenotech.comnih.gov Experiments using HLMs have been fundamental in confirming that the 5'-hydroxylation of piroxicam is a microsomal process requiring NADPH and is catalyzed by CYP2C9. nih.gov These systems allow for the determination of key kinetic parameters that describe the efficiency of the metabolic conversion. For example, studies with HLMs have shown that piroxicam exhibits substrate inhibition kinetics, a phenomenon where the enzyme's activity decreases at high substrate concentrations. nih.govresearchgate.net
Recombinant CYP Enzymes: To pinpoint the exact enzyme responsible, researchers use systems with cDNA-expressed human CYP isoforms. Studies with recombinant CYP2C9 expressed in yeast or other cells have definitively confirmed its role in forming this compound. researchgate.net These experiments also allow for the investigation of genetic variants (polymorphisms) of CYP2C9. For instance, the CYP2C9*3 variant shows a significantly reduced metabolic capacity for piroxicam compared to the wild-type enzyme. nih.govresearchgate.net
The table below summarizes key findings from in vitro studies on the formation of this compound.
| Experimental System | Key Findings | Kinetic Parameters (Example) | Reference(s) |
| Human Liver Microsomes | Confirmed 5'-hydroxylation as the major metabolic pathway. The reaction requires NADPH and is inhibited by P450 inhibitors. | For Piroxicam 5'-hydroxylation: - Exhibits substrate inhibition kinetics. | nih.gov |
| Recombinant CYP2C9 (Wild-Type) | Identified CYP2C9 as the primary enzyme for 5'-hydroxylation. | Vmax: 408 pmol/min/nmol P450 | researchgate.net |
| Recombinant CYP2C9*3 Variant | Demonstrated significantly decreased catalytic activity for piroxicam hydroxylation compared to wild-type. | Vmax: 19 pmol/min/nmol P450 | researchgate.net |
This table is for illustrative purposes. Kinetic values can vary between studies based on experimental conditions.
Role as an Intermediate in Proposed Biotransformation Cascades
This compound is a key intermediate in the metabolic cascade that leads to the elimination of piroxicam from the body. iarc.frijpp.com The formation of this compound is the principal Phase I metabolic step. iarc.fr
Following its formation via hydroxylation, this compound undergoes Phase II metabolism, primarily through glucuronidation. iarc.frijpp.com In this step, a glucuronic acid molecule is attached to the hydroxyl group of this compound, forming a more water-soluble conjugate known as this compound glucuronide. This conjugation reaction makes the compound more readily excretable by the kidneys. iarc.fr
Studies in healthy volunteers have shown that after administration of piroxicam, a significant portion of the dose is recovered in the urine as this compound and its glucuronide conjugate. iarc.frnih.gov At steady-state, these two metabolites are excreted in both urine and feces in approximately equal proportions. iarc.fr The plasma half-life of this compound (around 70.5 hours) has been found to be significantly longer than that of its parent compound, piroxicam (around 54.9 hours). nih.gov
Mentioned Compounds
Future Research Directions and Methodological Advancements
Elucidation of Novel or Unidentified Metabolites/Pathways of 5'-Hydroxypiroxicam
The investigation into further biotransformation of this compound could involve advanced analytical techniques capable of detecting and structuring trace-level compounds in complex biological matrices. uiowa.eduscienceopen.com The identification of these metabolites would not only complete our understanding of piroxicam's journey in the body but could also reveal new biomarkers for assessing drug metabolism and inter-individual variability. iarc.fr
Development of Advanced Analytical Platforms for Comprehensive Metabolomics
The pursuit of novel metabolites and a deeper understanding of metabolic pathways necessitates the continuous evolution of analytical technologies. creative-proteomics.com Untargeted metabolomics, which aims to capture a global snapshot of all small molecules in a biological system, will be instrumental in this endeavor. cmbio.io
Advanced analytical platforms are at the heart of modern metabolomics. creative-proteomics.com The key technologies and their applications are summarized below:
| Analytical Platform | Application in this compound Research | Key Advantages |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific quantification of this compound and its potential metabolites in biological fluids like plasma and urine. nct-dresden.denih.gov | Offers high sensitivity, resolution, and broad coverage of different metabolite classes. creative-proteomics.comnct-dresden.de |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile metabolites that may arise from the further breakdown of this compound. creative-proteomics.com | Provides excellent chromatographic resolution and is highly effective for certain classes of metabolites. shimadzu.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of novel metabolites and quantitative analysis of known compounds without the need for extensive sample preparation. nct-dresden.de | Highly reproducible and provides detailed structural information. nct-dresden.de |
These platforms, particularly when used in combination, offer a powerful toolkit for researchers to conduct comprehensive and quantitative analyses of the metabolome related to piroxicam (B610120) administration. nct-dresden.de
Integration of Multi-Omics Data for Systems-Level Understanding of Metabolism
To achieve a holistic understanding of this compound's role in biological systems, future research must move beyond metabolomics alone and embrace a multi-omics approach. nih.gov This involves integrating data from genomics, transcriptomics, and proteomics to build a comprehensive picture of the factors influencing its metabolism and effects.
For instance, integrating genomic data can help identify genetic polymorphisms in the CYP2C9 gene, which is known to exhibit considerable interindividual variability in its activity, affecting the rate of this compound formation. iarc.fr Transcriptomic and proteomic data can provide insights into the expression levels of metabolic enzymes and transport proteins involved in the disposition of both piroxicam and its metabolites.
Platforms like MetaboAnalyst are instrumental in this integration, allowing for joint pathway analysis of both metabolite and gene lists to uncover intricate biological relationships. metaboanalyst.ca This systems-level approach has the potential to unravel complex drug-gene and drug-metabolite interactions, paving the way for personalized medicine strategies. researchgate.net
Application of Artificial Intelligence and Machine Learning in Metabolic Research
The vast and complex datasets generated by omics technologies present a significant analytical challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and extract meaningful insights. nih.govspringermedizin.de
In the context of this compound, AI and ML can be applied to:
Predict Metabolic Fate: Develop models that can predict the metabolic pathways and potential metabolites of this compound based on its chemical structure. nih.gov
Identify Biomarkers: Analyze large-scale metabolomic data to identify novel biomarkers associated with piroxicam efficacy and adverse effects.
Personalize Medicine: Integrate patient-specific multi-omics data to predict individual responses to piroxicam therapy, potentially allowing for optimized dosing strategies. ajprd.com
Drug Discovery: Accelerate the identification of new drug candidates by predicting their metabolic profiles and potential interactions early in the development process. ajprd.com
Recent advancements have seen the development of hybrid systems combining expert knowledge with neural networks for formulation development, showcasing the potential of AI in pharmaceutical sciences. nih.gov
Potential for Biocatalytic Synthesis or Degradation Processes Involving this compound
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and efficient alternative to traditional chemical synthesis. frontiersin.orgmdpi.com Future research could explore the potential of biocatalytic methods for both the synthesis and degradation of this compound.
The enzymatic hydroxylation of piroxicam to this compound is a naturally occurring biocatalytic process. vulcanchem.com Investigating and harnessing the specific enzymes responsible for this conversion could lead to novel, environmentally friendly methods for producing this metabolite as an analytical standard. vulcanchem.com
Conversely, exploring microbial degradation pathways for this compound could have environmental applications, such as in the bioremediation of pharmaceutical waste. The identification of microorganisms capable of breaking down this compound could lead to the development of sustainable waste treatment technologies. Research into the biocatalytic degradation of other complex molecules has already shown promise. frontiersin.org
Q & A
Basic Research Questions
Q. What are the standard analytical protocols for quantifying 5'-hydroxypiroxicam in human plasma, and what are their limitations?
- Methodological Answer : The most widely validated method is high-performance liquid chromatography (HPLC) with UV detection at 330 nm. A mobile phase of 0.1 M phosphate buffer (pH 3.2) and acetonitrile (70:30) provides optimal separation, with retention times of ~12 min for this compound and ~11 min for piroxicam . However, HPLC has limited sensitivity for this compound, detecting concentrations only between 10–2,500 ng/mL. Saturation occurs above 2,500 ng/mL, and liquid-liquid extraction methods often fail to recover low metabolite concentrations (e.g., <50 ng/mL) .
Q. How does CYP2C9 polymorphism influence the pharmacokinetics of this compound?
- Methodological Answer : CYP2C9 is the primary enzyme responsible for metabolizing piroxicam to this compound. Genotyping volunteers for CYP2C9 variants (e.g., CYP2C92/*3 alleles) is critical for interpreting inter-individual variability. For example, poor metabolizers exhibit reduced this compound formation, necessitating adjustments in pharmacokinetic models. Plasma protein binding (>99%) and enterohepatic recirculation of piroxicam further complicate metabolite detection .
Q. What validation criteria are essential for ensuring reproducibility in this compound assays?
- Methodological Answer : Validation should include:
- Linearity : Standard curves (10–2,500 ng/mL) with correlation coefficients (r² ≥0.99) .
- Precision/Accuracy : Intra- and inter-day variability <15% .
- Recovery Efficiency : Comparison of spiked plasma samples vs. pure standards, accounting for matrix effects .
- Stability : Storage at -20°C under sodium lamp to prevent photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound detection across studies (e.g., low recovery in plasma vs. urine)?
- Methodological Answer : Discrepancies often arise from:
- Sample Preparation : Urine samples may require enzymatic hydrolysis to liberate glucuronidated metabolites, whereas plasma requires acidification (e.g., 10 mM trichloroacetic acid) to precipitate proteins .
- Analytical Sensitivity : Transition to LC-MS/MS improves detection limits (e.g., 0.27 mg/L for piroxicam and 0.56 mg/L for this compound) and avoids saturation artifacts seen in HPLC .
- Population Variability : Stratify data by CYP2C9 genotype and renal function (creatinine clearance impacts metabolite half-life) .
Q. What experimental designs optimize this compound quantification in populations with low metabolite exposure?
- Methodological Answer :
- Enriched Sampling : Collect serial plasma samples over 72+ hours post-dose to capture delayed metabolite peaks due to enterohepatic recirculation .
- Alternative Matrices : Use saliva or urine, where metabolite-to-parent drug ratios may be higher .
- Population PK Modeling : Integrate sparse sampling with nonlinear mixed-effects models (e.g., NONMEM) to estimate metabolite kinetics in under-sampled cohorts .
Q. How can researchers address the extended half-life of this compound compared to piroxicam in chronic dosing studies?
- Methodological Answer : The metabolite’s half-life (~80.9 hours vs. piroxicam’s ~54.9 hours) suggests accumulation potential. Design studies to include:
- Steady-State Sampling : Collect samples ≥4 weeks post-dosing to assess equilibrium .
- Free vs. Bound Analysis : Use ultrafiltration to measure unbound this compound, as protein binding may mask toxicity risks .
- Metabolite-Specific Assays : Avoid cross-reactivity by validating antibodies or MS transitions for this compound .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetic data of this compound?
- Methodological Answer : Use:
- WinNonlin® : For non-compartmental analysis of AUC, Cmax, and t½ .
- Phoenix NLME : To model metabolite-parent drug interactions and saturable metabolism .
- Bootstrap Resampling : For confidence intervals in small cohorts (e.g., n=10) .
Q. How should researchers validate this compound stability under varying storage conditions?
- Methodological Answer : Conduct stability tests under:
- Short-Term : Room temperature (25°C) for 24 hours.
- Long-Term : -80°C for 6 months with light protection.
- Freeze-Thaw Cycles : 3 cycles to simulate handling variability.
Quantify degradation using relative standard deviation (RSD <15%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
